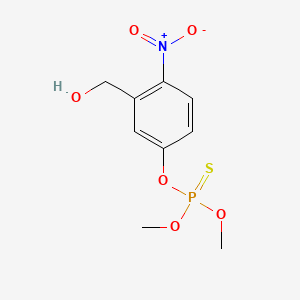![molecular formula C18H26Cl2O4Si3 B14616280 [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] CAS No. 60744-85-6](/img/structure/B14616280.png)
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] is a chemical compound that belongs to the class of silanes. Silanes are silicon-based compounds that have a wide range of applications in various fields, including materials science, chemistry, and industry. This particular compound is known for its unique structure, which includes both silane and phenyleneoxy groups, making it a versatile and valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] typically involves the condensation of 2-hydroxyethyl methacrylate with dichlorodimethyl silane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at a temperature of around 70°C, and in a solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The silane groups can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce silane-amino derivatives, while oxidation reactions can produce silanol derivatives.
Aplicaciones Científicas De Investigación
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] has a wide range of applications in scientific research, including:
Materials Science: Used as a cross-linker in the preparation of polymer gels and coatings.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Biology and Medicine:
Industry: Used in the production of high-performance materials, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] involves its ability to form strong covalent bonds with other molecules. The silane groups can react with various functional groups, leading to the formation of stable products. The phenyleneoxy groups provide additional stability and reactivity, making the compound suitable for a wide range of applications.
Comparación Con Compuestos Similares
Similar Compounds
- (Dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
- (Methyl)(phenyl)silanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
- (Diphenylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
Uniqueness
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] is unique due to its combination of silane and phenyleneoxy groups, which provide both stability and reactivity. This makes it more versatile compared to other similar compounds that may lack one of these functional groups .
Propiedades
Número CAS |
60744-85-6 |
|---|---|
Fórmula molecular |
C18H26Cl2O4Si3 |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
bis[4-[chloro(dimethyl)silyl]oxyphenoxy]-dimethylsilane |
InChI |
InChI=1S/C18H26Cl2O4Si3/c1-25(2,19)21-15-7-11-17(12-8-15)23-27(5,6)24-18-13-9-16(10-14-18)22-26(3,4)20/h7-14H,1-6H3 |
Clave InChI |
JIOQGCWPVWSAGH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OC1=CC=C(C=C1)O[Si](C)(C)Cl)OC2=CC=C(C=C2)O[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


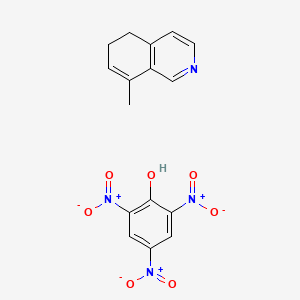
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
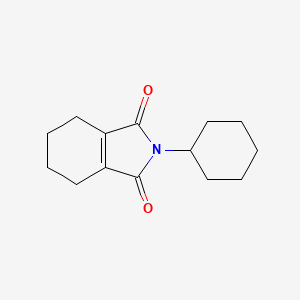
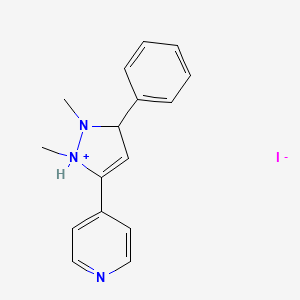
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
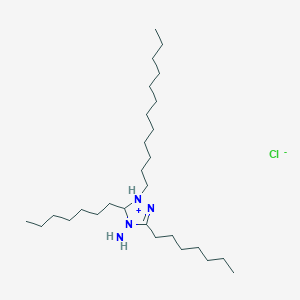
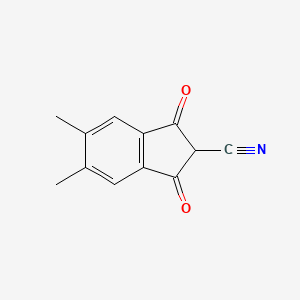
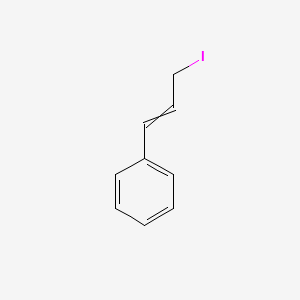
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
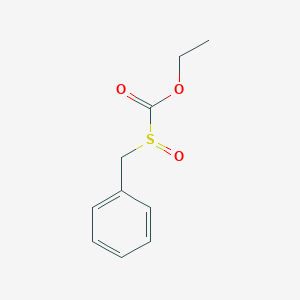
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
